4-Bromo-3-chloropyridine-2-boronic acid
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Overview
Description
4-Bromo-3-chloropyridine-2-boronic acid is a boronic acid derivative with the molecular formula C5H4BBrClNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. This compound is known for its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-chloropyridine-2-boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making this compound a versatile reagent in organic synthesis .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere and under -20°c for optimal stability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of a catalyst, can significantly affect the compound’s action, efficacy, and stability . Furthermore, the compound’s stability can be affected by exposure to air and moisture, necessitating storage in an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloropyridine-2-boronic acid typically involves the halogenation of pyridine derivatives followed by borylation. One common method includes the bromination and chlorination of pyridine to obtain 4-Bromo-3-chloropyridine, which is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron under palladium catalysis .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloropyridine-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form corresponding boronic acids or reduction to form boranes.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, replacing the halogen atoms with other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through reactions with alcohols.
Scientific Research Applications
4-Bromo-3-chloropyridine-2-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-3-chloropyridine-4-boronic acid
- 2-Chloropyridine-3-boronic acid
- 2-Chloro-4-pyridinylboronic acid
Uniqueness: 4-Bromo-3-chloropyridine-2-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required .
Properties
IUPAC Name |
(4-bromo-3-chloropyridin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIVSJZMLGJIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1Cl)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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